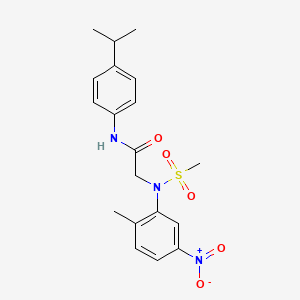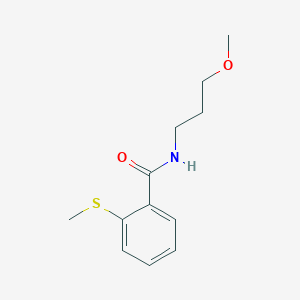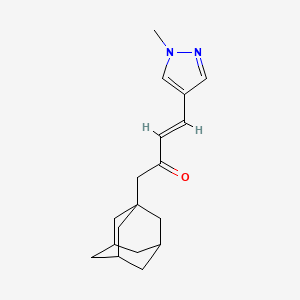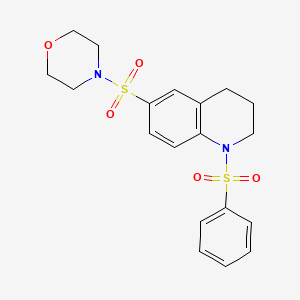
N~1~-(4-isopropylphenyl)-N~2~-(2-methyl-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multi-component reactions and specific conditions to achieve desired products. For instance, the four-component synthesis of 3-substituted 2-methylene-4-nitrobutanenitriles from N-sulfonylimines demonstrates an efficient method for producing structurally complex molecules at room temperature without catalysts or additives (Jin et al., 2011). This approach may offer insights into synthesizing N1-(4-isopropylphenyl)-N2-(2-methyl-5-nitrophenyl)-N2-(methylsulfonyl)glycinamide by highlighting the utility of N-sulfonylimines in complex molecule formation.
Molecular Structure Analysis
The study of molecular structures through spectroscopic methods and theoretical calculations provides insights into the compound's configuration. Identification of structural and spectral properties through combined experimental and DFT studies reveals the molecule's conformation and electronic properties, enhancing understanding of its chemical behavior (Toy et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving related compounds demonstrate the influence of substituents on reactivity and product formation. For example, the reaction of methyl N-Methyl-N-(6-substituted-5-nitropyrimidin-4-yl)glycinates with sodium alkoxides, leading to various products, showcases the versatility of nitropyrimidin-based compounds in synthetic chemistry (Susvilo et al., 2006). This reactivity could provide a foundation for understanding the chemical properties of N1-(4-isopropylphenyl)-N2-(2-methyl-5-nitrophenyl)-N2-(methylsulfonyl)glycinamide.
Physical Properties Analysis
The analysis of physical properties, such as solubility and thermal stability, is crucial for understanding a compound's behavior under different conditions. Thermally responsive polymeric micelles, for example, highlight the importance of temperature on the physical behavior of materials and their potential for drug delivery applications (Zhang et al., 2006). This research can inform the study of N1-(4-isopropylphenyl)-N2-(2-methyl-5-nitrophenyl)-N2-(methylsulfonyl)glycinamide's physical properties by providing methods to analyze its behavior in biological and environmental contexts.
Chemical Properties Analysis
Investigations into the chemical properties of compounds, including reactivity, stability, and interactions with other molecules, are fundamental for their application in synthesis and technology. The study on the generation of glycosyl triflates from thioglycosides using S-(4-methoxyphenyl) benzenethiosulfinate/trifluoromethanesulfonic anhydride illustrates a novel approach to activating thioglycosides, which could be relevant for modifying the chemical properties of N1-(4-isopropylphenyl)-N2-(2-methyl-5-nitrophenyl)-N2-(methylsulfonyl)glycinamide (Crich & Smith, 2000).
Aplicaciones Científicas De Investigación
Peptide Mimic Synthesis
Research by Turcotte, Bouayad‐Gervais, and Lubell (2012) explored the synthesis of N-aminosulfamide peptide mimics through the condensation of N-protected amino hydrazides and p-nitrophenylsulfamidate esters, showcasing a method to replace the C(α)H and the carbonyl of an amino acid residue with a nitrogen atom and a sulfonyl group, respectively. This approach highlights the utility of N1-(4-isopropylphenyl)-N2-(2-methyl-5-nitrophenyl)-N2-(methylsulfonyl)glycinamide in peptide mimicry, contributing to the development of novel peptidomimetics (Turcotte, Bouayad‐Gervais, & Lubell, 2012).
Computational Chemistry and Molecular Design
Murthy et al. (2018) conducted a study on a newly synthesized sulfonamide molecule, offering insights into its structural, electronic properties, and interactions with proteins. The comprehensive analysis, including SCXRD, DFT/B3LYP level theory, and molecular dynamics simulations, underscores the compound's relevance in computational chemistry and drug design, providing a basis for further exploration of similar compounds in the context of molecular interactions and stability (Murthy et al., 2018).
Polymer Science
Naka, Nemoto, and Chujo (2003) explored a novel method of polymerization involving activated glycine esters and copper(II) chelates. This study presents an innovative approach to polymer synthesis, leveraging the unique reactivity of metal chelates with compounds like N1-(4-isopropylphenyl)-N2-(2-methyl-5-nitrophenyl)-N2-(methylsulfonyl)glycinamide, potentially opening new avenues in the creation of polymers with specific functionalities (Naka, Nemoto, & Chujo, 2003).
Material Chemistry and Structural Analysis
The work by Romero and Margarita (2008) on substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides, derived from the core structure of interest, focuses on the hydrogen bond studies in these compounds. Through various spectroscopic techniques and X-ray crystallography, this research provides valuable insights into the electronic behavior and molecular structure, contributing to a deeper understanding of the material properties of similar compounds (Romero & Margarita, 2008).
Propiedades
IUPAC Name |
2-(2-methyl-N-methylsulfonyl-5-nitroanilino)-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S/c1-13(2)15-6-8-16(9-7-15)20-19(23)12-21(28(4,26)27)18-11-17(22(24)25)10-5-14(18)3/h5-11,13H,12H2,1-4H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJSOJUKHPPOKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N(CC(=O)NC2=CC=C(C=C2)C(C)C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(2-methyl-5-nitrophenyl)-N~2~-(methylsulfonyl)-N-[4-(propan-2-yl)phenyl]glycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[4-(benzyloxy)-3-methoxybenzylidene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4625036.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-naphthalenesulfonamide](/img/structure/B4625038.png)

![2-({2-[(4-chloro-1-naphthyl)oxy]ethyl}thio)pyrimidine](/img/structure/B4625047.png)
![1-(3,4-difluorophenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4625051.png)
![1-[(4-propylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4625064.png)
![2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-cyclopentylacetamide](/img/structure/B4625069.png)
![ethyl (2-{[2-(ethylthio)benzoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4625076.png)

![3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(3-methoxyphenyl)pyridine](/img/structure/B4625085.png)

![2-bromo-4-{[5-(4-chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}-6-ethoxyphenyl acetate](/img/structure/B4625124.png)
![N-(4-chlorophenyl)-N'-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B4625137.png)
